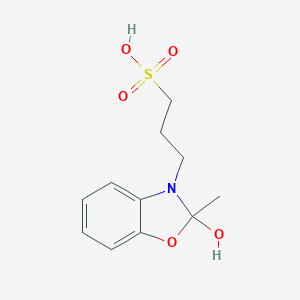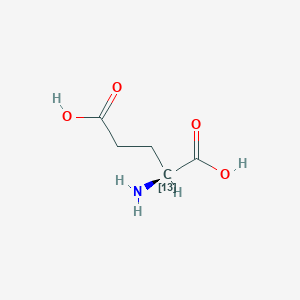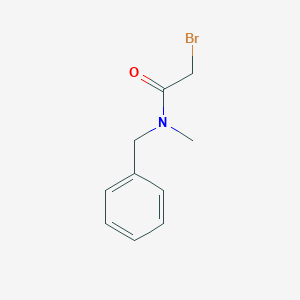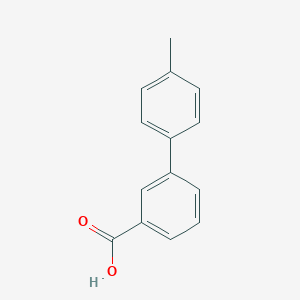
5-(4-Butylphenyl)-1,3-phenylpyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Butylphenyl)-1,3-phenylpyrazoline is a chemical compound that belongs to the class of pyrazolines. This compound has been widely studied for its potential use in scientific research, particularly in the areas of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 5-(4-Butylphenyl)-1,3-phenylpyrazoline is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation in various cell and animal models. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in various cell and animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-Butylphenyl)-1,3-phenylpyrazoline in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in various cell lines, which makes it a promising candidate for further research. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-(4-Butylphenyl)-1,3-phenylpyrazoline. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the neuroprotective effects of this compound and to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of cancer. Further research is needed to determine the mechanisms underlying its anti-cancer effects and to develop more effective formulations for use in cancer therapy. Additionally, more research is needed to explore the potential use of this compound in other areas, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis method of 5-(4-Butylphenyl)-1,3-phenylpyrazoline involves the reaction between 4-butylbenzaldehyde and 1-phenyl-3-methyl-5-pyrazolone in the presence of a catalyst. The reaction takes place under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
5-(4-Butylphenyl)-1,3-phenylpyrazoline has been extensively studied for its potential use in scientific research. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
CAS RN |
152015-93-5 |
|---|---|
Molecular Formula |
C25H26N2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C25H26N2/c1-25(2,3)21-16-14-20(15-17-21)24-18-23(19-10-6-4-7-11-19)26-27(24)22-12-8-5-9-13-22/h4-17,24H,18H2,1-3H3 |
InChI Key |
IVEQKIQHNZNLLP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
5-(4-BUTYLPHENYL)-1,3-PHENYLPYRAZOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)

![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)